molecular formula C16H14FNO3 B5735806 N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B5735806
M. Wt: 287.28 g/mol
InChI Key: HKZSDTTUCSKUEV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a dihydrobenzodioxine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group via a nucleophilic substitution reaction. This can be accomplished by reacting the benzodioxine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., chlorides, bromides) and bases (e.g., potassium carbonate, sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets such as enzymes or receptors.

    Medicine: The compound may be investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-1,4-benzodioxine-6-carboxamide: Similar structure but lacks the dihydro component.

    N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-methylamide: Similar structure but with a methylamide group.

Uniqueness

N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of its fluorobenzyl group, dihydrobenzodioxine ring, and carboxamide functional group. This unique combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-4-1-11(2-5-13)10-18-16(19)12-3-6-14-15(9-12)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZSDTTUCSKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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